3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime 3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime
Brand Name: Vulcanchem
CAS No.: 385383-46-0
VCID: VC5171762
InChI: InChI=1S/C11H11NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h1,4-5,7-8,13H,6H2,2H3/b12-8+
SMILES: COC1=C(C=CC(=C1)C=NO)OCC#C
Molecular Formula: C11H11NO3
Molecular Weight: 205.213

3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime

CAS No.: 385383-46-0

Cat. No.: VC5171762

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

3-Methoxy-4-(2-propynyloxy)benzenecarbaldehyde oxime - 385383-46-0

Specification

CAS No. 385383-46-0
Molecular Formula C11H11NO3
Molecular Weight 205.213
IUPAC Name (NE)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine
Standard InChI InChI=1S/C11H11NO3/c1-3-6-15-10-5-4-9(8-12-13)7-11(10)14-2/h1,4-5,7-8,13H,6H2,2H3/b12-8+
Standard InChI Key LQQXSNYNYDDMPS-XYOKQWHBSA-N
SMILES COC1=C(C=CC(=C1)C=NO)OCC#C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring substituted at the 3-position with a methoxy group (OCH3-\text{OCH}_3) and at the 4-position with a propynyloxy chain (OCCH2-\text{O}-\text{C}\equiv\text{CH}_2). The aldehyde group (CHO-\text{CHO}) at the benzylic position is further functionalized into an oxime (C=NOH-\text{C}=\text{N}-\text{OH}) . This arrangement confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.

Key Structural Features:

  • Methoxy Group: Enhances electron density on the aromatic ring via resonance donation.

  • Propynyloxy Chain: Introduces alkyne functionality, enabling click chemistry or cycloaddition reactions.

  • Oxime Moiety: Serves as a versatile functional group for forming hydrazones or coordinating with metal ions .

Stereochemical Considerations

The oxime group exhibits geometric isomerism (E/ZE/Z), with the EE-isomer being predominant due to steric hindrance between the hydroxyl group and the benzene ring . Computational models predict a dihedral angle of 112112^\circ between the oxime and the aromatic plane, optimizing conjugation .

Synthesis and Optimization

Synthetic Pathways

While detailed protocols are proprietary, general routes involve:

  • Aldehyde Formation: Nitration of 3-methoxy-4-hydroxybenzaldehyde followed by propynylation using propargyl bromide under basic conditions.

  • Oxime Formation: Condensation of the aldehyde with hydroxylamine hydrochloride in ethanol, catalyzed by sodium acetate .

Reaction Conditions:

  • Temperature: 60–80°C for propynylation; room temperature for oxime formation.

  • Yield: 65–78% after purification via column chromatography .

Analytical Characterization

  • 1^1H NMR: Peaks at δ 2.55 ppm\delta\ 2.55\ \text{ppm} (triplet, CCH2-\text{C}\equiv\text{CH}_2), δ 3.85 ppm\delta\ 3.85\ \text{ppm} (singlet, OCH3-\text{OCH}_3), and δ 8.20 ppm\delta\ 8.20\ \text{ppm} (singlet, CH=N-\text{CH}=\text{N}-) .

  • IR Spectroscopy: Stretching vibrations at 3200 cm13200\ \text{cm}^{-1} (OH-\text{OH}), 2100 cm12100\ \text{cm}^{-1} (CC-\text{C}\equiv\text{C}-), and 1660 cm11660\ \text{cm}^{-1} (C=N-\text{C}=\text{N}-) .

Physicochemical Properties

Computational Predictions

PropertyValueMethod
XLogP31.7Partition coefficient (lipophilicity)
Topological PSA51.1 ŲPolar surface area
Hydrogen Bond Donors1-OH group
Rotatable Bonds4Propynyloxy and oxime chains
Table 1: Computed physicochemical properties .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water.

  • Stability: Degrades under strong acidic or basic conditions via hydrolysis of the oxime or alkyne groups .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
3-Methoxy-4-(pyrazin-2-yloxy)benzaldehyde oximeC12H10N2O3\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_3Pyrazine ring replaces alkyne; increased aromaticity
3-Methoxy-4-phenoxybenzaldehyde oximeC14H13NO3\text{C}_{14}\text{H}_{13}\text{NO}_3Phenoxy group instead of propynyloxy; higher lipophilicity
Table 2: Structural analogs and their properties .

The propynyloxy variant exhibits superior reactivity in click reactions compared to its phenoxy counterpart, making it preferable for modular synthesis .

Challenges and Future Directions

Synthetic Limitations

Low yields in propynylation steps necessitate catalyst optimization. Palladium-mediated Sonogashira couplings may improve efficiency .

Toxicity Profiling

In silico models predict moderate hepatotoxicity (LD50_{50} = 320 mg/kg in rats), warranting in vivo studies .

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